

# Application Notes and Protocols for Peptide Conjugation with Amine-PEG-CH<sub>2</sub>COOH

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## Compound of Interest

Compound Name: Amine-PEG-CH<sub>2</sub>COOH (MW 3400)

Cat. No.: B168662

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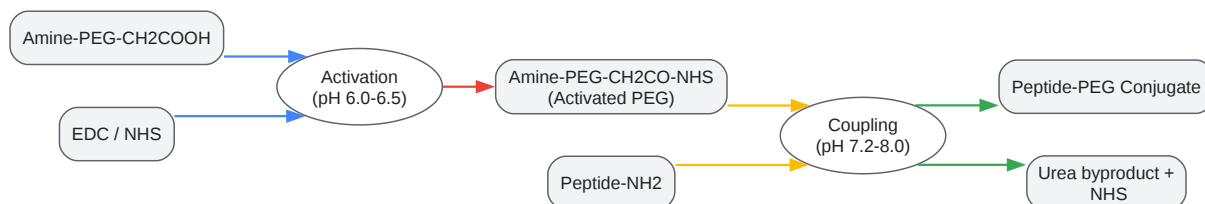
For Researchers, Scientists, and Drug Development Professionals

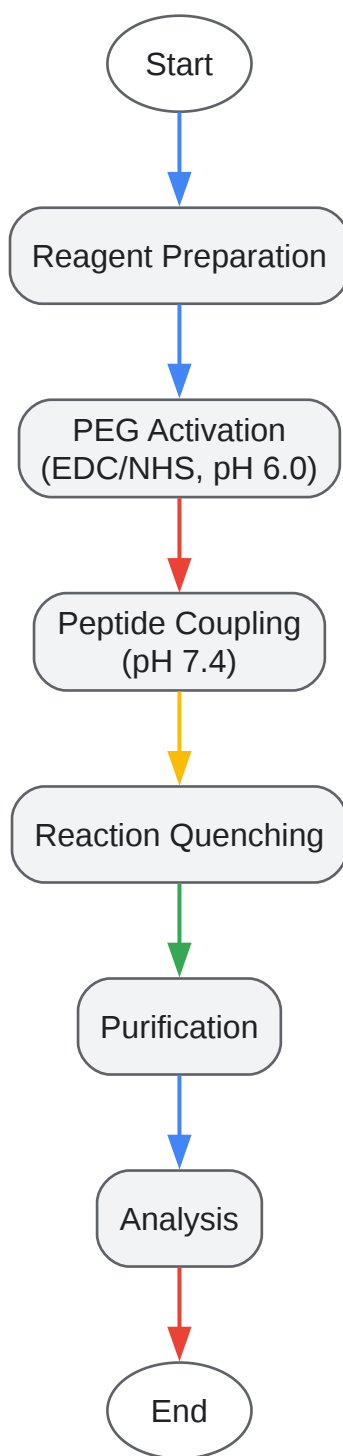
## Introduction

The conjugation of peptides with polyethylene glycol (PEG), a process known as PEGylation, is a widely utilized strategy in drug development to enhance the therapeutic properties of peptides. This modification can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, and by masking it from proteolytic enzymes and the immune system. This document provides detailed application notes and protocols for the conjugation of peptides with Amine-PEG-CH<sub>2</sub>COOH, a heterobifunctional PEG linker. The protocol focuses on the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS), to activate the terminal carboxyl group of the PEG for subsequent reaction with an amine group on the peptide (typically the N-terminal alpha-amine or the epsilon-amine of a lysine residue).

## Chemical Reaction Pathway

The conjugation process involves a two-step reaction. First, the carboxyl group of Amine-PEG-CH<sub>2</sub>COOH is activated by EDC and NHS (or Sulfo-NHS) to form a more stable NHS ester intermediate. This intermediate is then reacted with the primary amine of the peptide to form a stable amide bond, linking the PEG to the peptide.





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